Naporafenib (LXH254)

Beschreibung

Structure

3D Structure

Eigenschaften

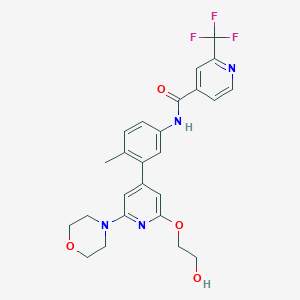

IUPAC Name |

N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPXBTCUIIGYCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800398-38-2 |

Source

|

| Record name | Naporafenib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800398382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL80DG6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LXH254 (Naporafenib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LXH254, also known as naporafenib, is a potent and selective, orally bioavailable, type II ATP-competitive pan-RAF inhibitor. It demonstrates high affinity for BRAF and CRAF kinases, including both their monomeric and dimeric forms, while notably sparing ARAF. This unique paralog selectivity profile underpins its therapeutic potential in cancers driven by the mitogen-activated protein kinase (MAPK) signaling pathway, particularly those with BRAF and NRAS mutations. This document provides a comprehensive overview of the mechanism of action of LXH254, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Selective RAF Inhibition

LXH254 functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the RAF kinase domain. This mode of inhibition is crucial for its ability to effectively suppress the activity of both monomeric (e.g., BRAF V600E) and dimeric (e.g., in RAS-mutant contexts) forms of BRAF and CRAF.[1][2][3]

Differential Inhibition of RAF Paralogs

A key feature of LXH254 is its differential activity against the three RAF paralogs: ARAF, BRAF, and CRAF. It potently inhibits BRAF and CRAF at picomolar concentrations while exhibiting significantly lower activity against ARAF.[4][5] This ARAF-sparing activity is thought to contribute to a potentially improved therapeutic index compared to less selective pan-RAF inhibitors.[4]

Impact on the MAPK Signaling Pathway

By inhibiting BRAF and CRAF, LXH254 blocks the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[4] This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on the MAPK pathway for their growth and survival. The pharmacodynamic activity of LXH254 has been demonstrated by the reduction of DUSP6 expression, a downstream target of ERK signaling, in tumors.[6]

Preclinical Activity

In Vitro Kinase and Cellular Potency

LXH254 has demonstrated potent inhibition of BRAF and CRAF in biochemical assays and antiproliferative activity in various cancer cell lines.

| Target/Cell Line | Assay Type | IC50/EC50 (nM) | Mutation Status | Reference |

| CRAF | Biochemical | 0.072 | N/A | [3][7] |

| BRAF | Biochemical | 0.21 | N/A | [3][7] |

| BRAF (full-length) | Biochemical | 0.4 | N/A | [8] |

| A-375 | p-ERK Inhibition | 59 | BRAF V600E | [7] |

| HCT 116 | p-ERK Inhibition | 78 | KRAS G13D | [7] |

| Calu-6 | pMEK Inhibition | 50 | KRAS G12C | [8] |

| Calu-6 | Cell Proliferation | 280 | KRAS G12C | [8] |

In Vivo Efficacy in Xenograft Models

LXH254 has shown significant antitumor activity in various cell line and patient-derived xenograft models.[1][3] Notably, it induced tumor regression in models with BRAF mutations, alone or in combination with NRAS or KRAS mutations.[3] The antitumor effect was less pronounced in KRAS-mutant models with wild-type BRAF.[3]

| Xenograft Model | Mutation Status | Dosing | Outcome | Reference |

| WM-793 | BRAF V600E | 100 mg/kg QD | Tumor Regression | [9] |

| SK-MEL-30 | NRAS Q61K, BRAF D287H | 100 mg/kg QD | Prolonged Stasis | [9] |

| HEYA8 | KRAS G12D, BRAF G464E | 100 mg/kg QD | Prolonged Stasis | [9] |

| 3390HPAX | KRAS G12D | 100 mg/kg QD | Modest Activity | [9] |

Clinical Development and Activity

A first-in-human Phase I study (NCT02607813) evaluated the safety, tolerability, and preliminary efficacy of LXH254 as a single agent and in combination with the anti-PD-1 antibody spartalizumab in patients with advanced solid tumors harboring MAPK pathway alterations.[1][4][6]

Safety and Tolerability

As a monotherapy, the recommended dose for expansion (RDE) was established at 600 mg twice daily (BID).[6] Dose-limiting toxicities (DLTs) included decreased platelet count, neuralgia, maculopapular rash, and pruritus.[1][6] The most common drug-related adverse events were rash, fatigue, and nausea.[1]

Clinical Efficacy

In the dose-escalation phase, two confirmed partial responses were observed in patients with KRAS-mutant and BRAF-mutant cancers.[1] Stable disease was reported in 33% of patients.[1] The combination of naporafenib with spartalizumab showed a complete response in one patient and partial responses in three patients with NRAS-mutated melanoma and KRAS-mutated non-small cell lung cancer (NSCLC).[6]

Mechanism of Resistance

The primary mechanism of resistance to LXH254 is mediated by the ARAF paralog.[4] Due to LXH254's lower potency against ARAF, cancer cells can utilize this kinase to maintain MAPK pathway signaling.[4][5] Preclinical studies have shown that the loss of ARAF expression sensitizes RAS-mutant cells to LXH254, leading to complete tumor regressions in vivo in ARAF-knockout models.[4][9] This resistance mechanism requires both the kinase function and the ability of ARAF to dimerize.[4] In cells expressing only ARAF, LXH254 can paradoxically activate the MAPK pathway.[4][5]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of LXH254. These are generalized procedures based on published literature and standard laboratory techniques.

RAF In Vitro Enzyme Assay

This assay quantifies the ability of LXH254 to inhibit the kinase activity of purified RAF enzymes.

-

Enzyme Preparation : Recombinant human ARAF, BRAF, and CRAF enzymes are expressed and purified.

-

Reaction Mixture : Prepare a reaction buffer containing ATP and a suitable substrate (e.g., inactive MEK).

-

Inhibitor Incubation : Add varying concentrations of LXH254 to the reaction mixture and pre-incubate with the RAF enzyme for a defined period (e.g., 30 minutes) at room temperature.[9]

-

Reaction Initiation : Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Reaction Termination and Detection : After a set incubation time (e.g., 60 minutes) at 30°C, terminate the reaction. Quantify the phosphorylated substrate using methods such as ELISA, radiometric assays (e.g., with ³³P-ATP), or luminescence-based assays (e.g., ADP-Glo).

-

Data Analysis : Calculate the IC50 value, which is the concentration of LXH254 required to inhibit 50% of the kinase activity, by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of LXH254 on the growth of cancer cell lines.

-

Cell Seeding : Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a serial dilution of LXH254 for a specified duration (e.g., 3 to 5 days).[9]

-

Viability Assessment : Measure cell viability using a colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescence-based (e.g., CellTiter-Glo) assay that quantifies metabolic activity or ATP content.

-

Data Analysis : Normalize the results to untreated control cells and calculate the GI50 or IC50 value, representing the concentration of LXH254 that causes 50% growth inhibition.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of LXH254 in a living organism.

-

Cell Implantation : Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth : Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment : Randomize the animals into vehicle control and LXH254 treatment groups. Administer LXH254 orally at a specified dose and schedule (e.g., 100 mg/kg, once daily).[9]

-

Tumor Measurement : Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of LXH254.

Visualizations

Signaling Pathway Diagram

Caption: LXH254 inhibits the MAPK signaling pathway by targeting BRAF and CRAF.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the in vitro kinase inhibitory activity of LXH254.

Logical Relationship of ARAF-Mediated Resistance

Caption: ARAF sparing by LXH254 can lead to MAPK pathway reactivation and resistance.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Semantic Scholar [semanticscholar.org]

- 4. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

LXH254: A Technical Whitepaper on a Selective, ARAF-Sparing BRAF and CRAF Inhibitor

For Research, Scientific, and Drug Development Professionals

Abstract

LXH254, also known as Naporafenib, is a potent, orally active, type II ATP-competitive inhibitor of BRAF and CRAF kinases.[1][2] A key characteristic of LXH254 is its relative sparing of the ARAF isoform, a feature that contributes to its tolerability profile and enables combination therapies.[3][4] This technical guide provides an in-depth overview of LXH254, summarizing its mechanism of action, preclinical data, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5] Aberrant activation of this pathway, frequently driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers.[3] While first-generation BRAF inhibitors have shown significant efficacy in tumors harboring the BRAF V600E mutation, their utility is limited by acquired resistance and paradoxical activation of the MAPK pathway in RAS-mutant contexts.[6][7]

LXH254 was developed as a next-generation RAF inhibitor to address these limitations. As a type II inhibitor, it binds to the inactive (DFG-out) conformation of the kinase, effectively inhibiting both monomeric and dimeric forms of BRAF and CRAF.[3][4] Its selectivity for BRAF and CRAF over ARAF is a distinguishing feature that is hypothesized to improve its therapeutic index.[3]

Mechanism of Action

LXH254 exerts its anti-tumor effects by potently inhibiting the kinase activity of both BRAF and CRAF.[3] It is an ATP-competitive inhibitor that stabilizes the inactive conformation of the kinase domain.[1] This mode of action prevents the phosphorylation and subsequent activation of downstream MEK1 and MEK2, leading to the suppression of the MAPK signaling cascade and inhibition of tumor cell proliferation.[8]

Signaling Pathway

The canonical RAS-RAF-MEK-ERK pathway is depicted below, illustrating the points of inhibition by LXH254.

ARAF Sparing and RAF Dimerization

While potently inhibiting BRAF and CRAF, LXH254 exhibits significantly lower activity against ARAF.[3] This paralog selectivity is crucial, as ARAF has been implicated in resistance to RAF inhibitors.[9][10] In RAS-mutant cells, the loss of ARAF sensitizes them to LXH254, suggesting that ARAF can mediate resistance.[3]

Furthermore, as a type II inhibitor, LXH254 can promote the formation of BRAF-CRAF heterodimers.[3] However, unlike first-generation inhibitors that can lead to paradoxical activation of wild-type RAF in these dimers, LXH254 is capable of inhibiting the kinase activity of these dimerized forms, thus preventing downstream signaling.[11][12]

Quantitative Data

The following tables summarize the key quantitative data for LXH254 from various preclinical studies.

Table 1: Biochemical Kinase Inhibition

| Kinase | IC50 (nM) | Reference(s) |

| BRAF | 0.21 | [1] |

| CRAF | 0.072 | [1] |

| ARAF | 6.4 | [3] |

Table 2: Cellular Activity - Inhibition of pERK

| Cell Line | Genotype | IC50 (nM) for p-ERK Inhibition | Reference(s) |

| A-375 | BRAF V600E | 59 | [1] |

| HCT 116 | KRAS G13D | 78 | [1] |

Table 3: In Vivo Efficacy - Xenograft Models

| Xenograft Model | Genotype | Treatment | Outcome | Reference(s) |

| WM-793 | BRAF V600E | 100 mg/kg, QD | Tumor Regression | [3] |

| SK-MEL-30 | NRAS Q61K, BRAF D287H | 100 mg/kg, QD | Prolonged Stasis | [3] |

| HEYA8 | KRAS G12D, BRAF G464E | 100 mg/kg, QD | Prolonged Stasis | [3] |

| 3390HPAX | KRAS G12D | 100 mg/kg, QD | Modest Sensitivity | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

RAF In Vitro Enzyme Assays

This protocol outlines a method to determine the in vitro inhibitory activity of LXH254 against RAF kinases.

Workflow:

Detailed Steps:

-

Compound Dilution: Prepare serial dilutions of LXH254 in a suitable kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).[11]

-

Enzyme Addition: Add purified recombinant ARAF, BRAF, or CRAF enzyme to the wells of a microplate containing the diluted inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for 30 minutes at room temperature to allow for compound binding.[3]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., inactive MEK1) and ATP (spiked with [γ-³³P]ATP or for use with luminescence-based detection).[11]

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved by measuring the incorporation of ³³P using a scintillation counter or by using a luminescence-based assay that measures the amount of ATP remaining in the well (e.g., Kinase-Glo®).[3][11]

-

Data Analysis: Calculate the percentage of kinase inhibition for each LXH254 concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assays

This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the effect of LXH254 on the proliferation of cancer cell lines.

Workflow:

Detailed Steps:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with a serial dilution of LXH254. Include wells with vehicle (e.g., DMSO) as a control.

-

Incubation: Incubate the plates for a period of 3 to 5 days, depending on the cell line's doubling time.[4]

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[4]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each LXH254 concentration relative to the vehicle-treated control and determine the IC50 value.

Western Blot for pMEK and pERK

This protocol details the procedure for assessing the phosphorylation status of MEK and ERK in cells treated with LXH254.

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 3. benchchem.com [benchchem.com]

- 4. ch.promega.com [ch.promega.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma | Semantic Scholar [semanticscholar.org]

- 7. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. [PDF] Active Ras induces heterodimerization of cRaf and BRaf. | Semantic Scholar [semanticscholar.org]

- 10. Clinical acquired resistance to RAF inhibitor combinations in BRAF-mutant colorectal cancer through MAPK pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The ARAF-Sparing Enigma: A Technical Guide to the Kinase Inhibitor LXH254

For Immediate Release

Cambridge, MA – December 7, 2025 – This whitepaper provides an in-depth technical overview of LXH254, a novel, potent, and selective ATP-competitive kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the unique ARAF-sparing activity of LXH254, its mechanism of action within the MAPK signaling pathway, and the experimental methodologies used to characterize its profile. All quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction: The Challenge of Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.[1] Its aberrant activation, frequently driven by mutations in RAS or BRAF genes, is a hallmark of many human cancers.[1] While first-generation RAF inhibitors targeting the BRAF V600E mutation have shown clinical success, their efficacy is limited in RAS-mutant tumors. Furthermore, these inhibitors can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2] This has spurred the development of next-generation RAF inhibitors with distinct selectivity profiles. LXH254 emerges as a promising agent with a unique paralog selectivity, potently inhibiting BRAF and CRAF while largely sparing ARAF.[3] This ARAF-sparing activity is hypothesized to contribute to an improved therapeutic index.[4]

Biochemical and Cellular Activity of LXH254

LXH254 demonstrates potent inhibition of BRAF and CRAF kinases in biochemical assays, with significantly less activity against ARAF. This selectivity is maintained in cellular contexts, where LXH254 effectively suppresses MAPK signaling in cell lines driven by BRAF or NRAS mutations but shows modest activity in KRAS-mutant models.[5]

Kinase Inhibition Profile

The inhibitory activity of LXH254 against the three RAF isoforms was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | LXH254 IC50 (nmol/L) |

| ARAF | >1000 |

| BRAF | 0.2 |

| CRAF | 0.3 |

| BRAF V600E | 0.4 |

| Data compiled from Monaco et al., 2021. |

Cellular Proliferation

The anti-proliferative effects of LXH254 were assessed across a panel of cancer cell lines with varying driver mutations. The concentration of LXH254 required to inhibit cell growth by 50% (GI50) is presented below for representative cell lines.

| Cell Line | Driver Mutation | LXH254 GI50 (nmol/L) |

| A-375 | BRAF V600E | 59 |

| SK-MEL-30 | NRAS Q61L, BRAF D287H | 110 |

| HCT 116 | KRAS G13D | >1000 |

| MIA PaCa-2 | KRAS G12C | >1000 |

| Data compiled from Monaco et al., 2021. |

The Role of ARAF in LXH254 Resistance

A key finding in the characterization of LXH254 is the role of ARAF in mediating resistance to the drug, particularly in RAS-mutant contexts.

ARAF Ablation Sensitizes Cells to LXH254

Genetic ablation of ARAF using CRISPR-Cas9 in RAS-mutant cell lines rendered them significantly more sensitive to LXH254, a phenomenon not observed with the loss of BRAF or CRAF. This suggests that in the presence of LXH254, ARAF can sustain MAPK pathway signaling.

Paradoxical Activation in ARAF-Only Cells

In engineered RAS-mutant cells expressing only ARAF, LXH254 paradoxically activated the MAPK pathway at lower concentrations, a phenomenon similar to that observed with first-generation BRAF inhibitors. This effect is dependent on both the kinase activity and dimerization capacity of ARAF.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Figure 1: MAPK signaling pathway illustrating the ARAF-sparing activity of LXH254.

References

- 1. mesoscale.com [mesoscale.com]

- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Interactome dynamics of RAF1-BRAF kinase monomers and dimers - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LXH254 in Inhibiting the MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LXH254 (also known as Naporafenib), a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. We will delve into its mechanism of action, biochemical and cellular activity, in vivo efficacy, and the critical role of ARAF in mediating resistance. This document synthesizes key preclinical and clinical findings to serve as a comprehensive resource for professionals in oncology and drug development.

Introduction to LXH254 and the MAPK Pathway

The RAS-RAF-MEK-ERK cascade, or MAPK pathway, is a critical signaling pathway that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2]

LXH254 is a novel, orally active, type II ATP-competitive inhibitor of RAF kinases.[3][4] It has been specifically designed to target both monomeric and dimeric forms of BRAF and CRAF, while notably sparing ARAF.[5] This unique selectivity profile positions LXH254 as a promising agent for treating MAPK-driven tumors, particularly those with BRAF mutations and certain RAS mutations.[2][3]

Mechanism of Action

LXH254 exerts its inhibitory effect by binding to the ATP-binding pocket of BRAF and CRAF kinases.[3] As a type II inhibitor, it stabilizes the inactive "DFG-out" conformation of the kinase, preventing it from adopting the active state required for downstream signaling.[2] While potently inhibiting BRAF and CRAF, LXH254 demonstrates significantly lower activity against ARAF.[5] This paralog selectivity is a key feature of its mechanism. Interestingly, treatment with LXH254 can promote the formation of RAF dimers, a characteristic of some RAF inhibitors.[2][3]

Below is a diagram illustrating the canonical MAPK signaling pathway and the specific points of inhibition by LXH254.

Quantitative Data

Biochemical Activity

LXH254 demonstrates picomolar to low nanomolar potency against BRAF and CRAF in biochemical assays, with markedly reduced activity against ARAF.[2][4]

| Target | IC50 (nM) | Source |

| CRAF | 0.072 | [4] |

| BRAF | 0.21 | [4] |

| ARAF | >100 (estimated) | [2][6] |

Cellular Activity

In cellular assays, LXH254 effectively inhibits MAPK signaling, as measured by the phosphorylation of ERK (p-ERK). This inhibition translates to anti-proliferative effects in cancer cell lines with MAPK pathway alterations.

| Cell Line | Genotype | p-ERK IC50 (nM) | Proliferation GI50 (nM) | Source |

| MEL-JUSO | NRAS Q61L | 16 | 25 | [2] |

| SK-MEL-30 | NRAS Q61K, BRAF D287H | 18 | 32 | [2] |

| HCT116 | KRAS G13D | 126 | 501 | [2] |

| MIA PaCa-2 | KRAS G12C | 110 | 180 | [2] |

| COR-L23 | KRAS G12C | 25 | 32 | [2] |

In Vivo Efficacy

LXH254 has demonstrated significant anti-tumor activity in various cell line-derived xenograft (CDX) models.[3][6]

| Model (Cell Line) | Genotype | Dosing | Outcome | Source |

| WM-793 | BRAF V600E | 100 mg/kg QD | Tumor Regression | [6] |

| SK-MEL-30 | NRAS Q61K, BRAF D287H | 100 mg/kg QD | Tumor Regression | [6] |

| HEYA8 | KRAS G12D, BRAF G464E | 100 mg/kg QD | Tumor Regression | [6] |

| Calu-6 | KRAS Q61K | Not Specified | Tumor Regression | [4] |

| NCI-H358 | KRAS G12C | Not Specified | Tumor Regression | [4] |

Experimental Protocols

RAF In Vitro Enzyme Assays

This protocol outlines the general procedure for determining the IC50 of LXH254 against purified RAF kinases.

-

Reagents : Purified recombinant ARAF, BRAF, and CRAF enzymes; kinase buffer; ATP; substrate (e.g., inactive MEK); LXH254 serial dilutions.

-

Procedure :

-

Dispense RAF enzyme into a 96-well or 384-well plate.

-

Add serially diluted LXH254 or vehicle control (DMSO) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction.

-

Quantify substrate phosphorylation using a suitable detection method, such as ADP-Glo™ Kinase Assay or HTRF®.

-

-

Data Analysis : Calculate the percentage of inhibition for each LXH254 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This protocol describes a common method for assessing the anti-proliferative effects of LXH254 on cancer cell lines.

-

Cell Culture : Culture cancer cell lines in their recommended growth medium.

-

Seeding : Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of LXH254 or vehicle control.

-

Incubation : Incubate the plates for a period of 3 to 5 days.[2][6]

-

Viability Assessment :

-

Add a cell viability reagent, such as CellTiter-Glo® (which measures ATP levels), to each well.[6]

-

Incubate as per the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis : Normalize the signal from treated wells to the vehicle-treated control wells to determine the percentage of cell growth. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Western Blot for p-ERK Inhibition

This protocol details the procedure for measuring the inhibition of ERK phosphorylation in cells treated with LXH254.

-

Cell Treatment : Plate cells in 6-well dishes and grow to 70-80% confluency. Treat with various concentrations of LXH254 for a specified duration (e.g., 4 to 24 hours).[2]

-

Lysis : Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation : Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing : Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Analysis : Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK or loading control signal.

ARAF-Mediated Resistance

A key aspect of LXH254's activity profile is the role of ARAF in mediating resistance. Due to LXH254's relative inability to inhibit ARAF, cells that rely on ARAF for MAPK pathway signaling are less sensitive to the drug.[1]

Several key findings highlight this mechanism:

-

Genetic Ablation : In RAS-mutant cell lines, the genetic knockout of ARAF significantly sensitizes cells to LXH254. Conversely, knocking out BRAF or CRAF does not produce the same sensitizing effect.[3]

-

Paradoxical Activation : In cellular contexts where ARAF is the only expressed RAF paralog, LXH254 can cause paradoxical activation of the MAPK pathway, similar to what is observed with some first-generation BRAF inhibitors in BRAF wild-type cells.[5][7]

-

Kinase Function and Dimerization : The resistance conferred by ARAF is dependent on both its kinase activity and its ability to form dimers.

This ARAF-sparing activity suggests that tumors with low ARAF expression or those not dependent on ARAF signaling may be more susceptible to LXH254. It also provides a rationale for combination therapies to overcome this resistance mechanism.

References

- 1. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of LXH254 in RAS-Mutant Cancers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for LXH254 (also known as Naporafenib), a selective, type II RAF inhibitor, with a specific focus on its activity in RAS-mutant cancer models. The information compiled herein is derived from key preclinical studies to support further research and development efforts.

Core Mechanism of Action

LXH254 is a potent, ATP-competitive inhibitor of BRAF and CRAF kinases.[1] Unlike first-generation RAF inhibitors, LXH254 is a type II inhibitor that stabilizes the inactive kinase conformation, allowing it to effectively inhibit both monomeric and dimeric forms of BRAF and CRAF.[1][2][3][4] A defining feature of LXH254 is its unique paralog selectivity, demonstrating potent inhibition of BRAF and CRAF while largely sparing ARAF.[2][3][4][5][6][7] This ARAF-sparing activity is crucial for mitigating the paradoxical activation of the MAPK pathway, a common liability of older RAF inhibitors in RAS-driven cancers.[8][9]

However, this paradoxical activation is not entirely eliminated. In cellular contexts where ARAF is the predominant RAF isoform, LXH254 can still induce paradoxical MAPK signaling.[2][3][4][5][6][7]

Signaling Pathway: LXH254 Action in RAS-Mutant Cells

The diagram below illustrates the mechanism of LXH254 within the RAS-RAF-MEK-ERK signaling cascade. In RAS-mutant cells, RAS-GTP actively promotes the dimerization and activation of RAF kinases. LXH254 potently binds to and inhibits BRAF and CRAF dimers, blocking downstream signaling. Its minimal activity against ARAF leaves ARAF-containing dimers relatively active, which can become a primary mechanism of resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [PDF] LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Semantic Scholar [semanticscholar.org]

- 3. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

LXH254: A Pan-RAF Inhibitor with Selective ARAF Sparing for the Treatment of MAPK-Driven Tumors

An In-depth Technical Guide on the Differential Effects of LXH254 on Monomeric and Dimeric RAF

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LXH254 (also known as naporafenib) is a potent, orally bioavailable, and selective type II RAF inhibitor that has demonstrated significant anti-tumor activity in preclinical models of MAPK pathway-driven cancers. A key characteristic of LXH254 is its ability to inhibit both monomeric and dimeric forms of BRAF and CRAF, while largely sparing ARAF. This unique paralog selectivity provides a therapeutic window for targeting RAS-mutant tumors where RAF dimers are the primary drivers of oncogenic signaling, a context in which first-generation BRAF V600E-selective inhibitors are ineffective and can lead to paradoxical pathway activation. This guide provides a comprehensive technical overview of the mechanism of action of LXH254, focusing on its differential effects on monomeric and dimeric RAF, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Mechanism of Action: Inhibition of Monomeric and Dimeric RAF

LXH254 is a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the RAF kinase domain.[1][2] This mode of binding allows for the inhibition of both monomeric BRAF, such as the oncogenic BRAF V600E mutant, and the dimeric forms of wild-type BRAF and CRAF that are activated downstream of mutant RAS.[1][3]

Potent Inhibition of BRAF and CRAF

Biochemical assays have demonstrated that LXH254 is a potent inhibitor of both BRAF and CRAF with picomolar to nanomolar efficacy.[1][2] In contrast, its activity against ARAF is significantly lower.[1][2] This paralog selectivity is a defining feature of LXH254.

Activity Against Monomeric BRAF V600E

In cellular contexts driven by monomeric BRAF V600E, such as the A-375 melanoma cell line, LXH254 effectively inhibits MAPK pathway signaling, as measured by the phosphorylation of ERK (p-ERK).[1][2]

Inhibition of Dimeric Wild-Type RAF

In tumor cells with RAS mutations (e.g., KRAS or NRAS), oncogenic signaling is driven by the dimerization of wild-type RAF isoforms (BRAF/CRAF heterodimers or BRAF/BRAF and CRAF/CRAF homodimers).[4] LXH254 demonstrates comparable potency in inhibiting this dimeric RAF signaling, a key advantage over first-generation BRAF inhibitors which are largely ineffective against RAF dimers.[1][2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of LXH254.

Table 1: Biochemical Inhibition of RAF Isoforms by LXH254 [1][5]

| RAF Isoform | IC50 (nmol/L) |

| ARAF | 6.4 |

| BRAF | 0.2 |

| CRAF | 0.07 |

Table 2: Cellular Inhibition of Monomeric and Dimeric RAF Signaling by LXH254 [1][2]

| Cell Line | Relevant Genotype | RAF State | IC50 for p-ERK Inhibition (nmol/L) |

| A-375 | BRAF V600E | Monomeric | 59 |

| HCT 116 | KRAS G13D | Dimeric | 78 |

Signaling Pathways and LXH254's Mechanism of Action

The following diagrams illustrate the MAPK signaling pathway and the differential effects of LXH254.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Path Forward for RAF Therapies: Inhibition of Monomers and Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Initial In Vitro Profiling of LXH254 Activity

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the initial in vitro characterization of LXH254 (Naporafenib), a selective RAF kinase inhibitor. It details the compound's biochemical and cellular activities, the signaling pathways it targets, and the experimental protocols used for its evaluation.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival.[1] Genetic alterations that lead to constitutive activation of this pathway are found in over a third of all human cancers, most commonly through mutations in KRAS, NRAS, and BRAF.[2] LXH254 is an orally available, potent, and selective type II ATP-competitive inhibitor of BRAF and CRAF kinases.[3] It was developed to target tumors driven by MAPK pathway activation.[4] A key feature of LXH254 is its unique paralog selectivity, potently inhibiting both monomeric and dimeric forms of BRAF and CRAF while largely sparing ARAF.[2][5][6] This profile suggests potential for improved therapeutic index and utility in various genetic contexts, including BRAF and NRAS-mutant tumors.[2][7]

Biochemical and Cellular Activity of LXH254

The activity of LXH254 has been extensively profiled using biochemical assays with purified enzymes and in various cellular models to determine its potency, selectivity, and mechanism of action.

Data Presentation: Quantitative Analysis of LXH254 Activity

The following tables summarize the key quantitative data from the initial in vitro profiling of LXH254.

Table 1: Biochemical Inhibitory Activity of LXH254 Against Purified Kinases

| Target Kinase | Assay Type | IC₅₀ Value | Reference |

| CRAF | Biochemical | 0.072 nM | [3] |

| BRAF | Biochemical | 0.21 nM | [3] |

| p38α (MAPK14) | Biochemical | 2.1 µM | [2] |

| ABL1 | Biochemical | 4.1 µM | [2] |

| Panel of 60 non-RAF Kinases | Biochemical | > 10 µM | [2] |

Table 2: Cellular Activity of LXH254 in Cancer Cell Lines

| Cell Line | Relevant Mutation | Assay Type | Measured Endpoint | IC₅₀ / % Inhibition | Reference |

| A-375 | BRAFV600E | Cellular | p-ERK Inhibition | 59 nM | [2][5] |

| HCT 116 | KRAS Mutant | Cellular | p-ERK Inhibition | 78 nM | [2][5] |

| HCT 116 | KRAS Mutant | KiNativ | BRAF Probe Binding | 90% inhibition at 10 µM | [2][5] |

| HCT 116 | KRAS Mutant | KiNativ | CRAF Probe Binding | 88% inhibition at 10 µM | [2][5] |

| HCT 116 | KRAS Mutant | KiNativ | ARAF Probe Binding | 58% inhibition at 10 µM | [2][5] |

| HCT 116 | KRAS Mutant | KiNativ | p38α Probe Binding | 66% inhibition at 10 µM | [2] |

Visualized Signaling Pathway and Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes involved in the profiling of LXH254.

MAPK Signaling Pathway

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling cascade and highlights the points of inhibition by LXH254.

Caption: MAPK signaling pathway showing inhibition of BRAF and CRAF by LXH254.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro assays used to profile LXH254.

Caption: Experimental workflow for an in vitro biochemical kinase assay.

Caption: Experimental workflow for a cell proliferation assay.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols for the key assays used in the in vitro profiling of LXH254.

Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol is designed to measure the direct inhibitory effect of LXH254 on purified kinase activity by quantifying ADP production.[8][9]

-

Reagent Preparation:

-

Kinase Assay Buffer: Prepare a 1X buffer solution containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, and 0.1 mM Na₃VO₄.[8] Keep on ice.

-

LXH254 Dilutions: Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute purified recombinant BRAF or CRAF kinase in Kinase Assay Buffer to the desired working concentration (typically in the low nanomolar range, to be optimized empirically).

-

Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP in Kinase Assay Buffer. The ATP concentration should be near the Kₘ for the kinase (e.g., 10-100 µM).[8]

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted LXH254 or vehicle control to the wells of a white, opaque 96-well plate.

-

Add 10 µL of the diluted kinase enzyme solution to each well.

-

Gently mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 30-60 minutes. The reaction time should be within the linear range of the assay.

-

-

Signal Detection (using ADP-Glo™ or similar):

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to deplete unused ATP.

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature in the dark.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to controls (0% inhibition for vehicle-treated wells, 100% inhibition for "no enzyme" wells).

-

Plot the normalized data against the logarithm of LXH254 concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Protocol: Cell Proliferation Assay (MTT-Based)

This protocol measures the effect of LXH254 on cell viability and proliferation by assessing the metabolic activity of the cells.

-

Cell Plating:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells in a 96-well clear flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of LXH254 in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control medium to the appropriate wells.

-

Incubate the plate for the desired treatment period (e.g., 3 to 5 days).[2][10]

-

-

MTT Assay Readout:

-

Add 10 µL of sterile MTT Reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, or until a purple precipitate is clearly visible under a microscope.

-

Add 100 µL of Detergent Reagent (e.g., 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.

-

Leave the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from a "medium only" blank.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the logarithm of LXH254 concentration to determine the IC₅₀ value.

-

Protocol: Western Blot for MAPK Pathway Modulation

This protocol is used to detect changes in the phosphorylation status of key MAPK pathway proteins, such as ERK1/2, following treatment with LXH254.[1][11]

-

Sample Preparation:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of LXH254 for the desired time (e.g., 1-4 hours).[2][12]

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a 4-20% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK1/2 [Thr202/Tyr204]) diluted in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) and/or a loading control (e.g., GAPDH or β-actin).[13]

-

Quantify band intensities using image analysis software. Normalize the phospho-protein signal to the total protein or loading control signal.

-

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. [PDF] LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Semantic Scholar [semanticscholar.org]

- 7. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Naporafenib (LXH254) in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naporafenib (LXH254) is an orally bioavailable, potent, and selective pan-RAF kinase inhibitor that has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of advanced solid tumors harboring alterations in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This technical guide provides an in-depth overview of LXH254, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and processes to support ongoing research and drug development efforts.

Mechanism of Action

LXH254 is a type II ATP-competitive inhibitor of RAF kinases, demonstrating high potency against both BRAF and CRAF.[3][4] A key characteristic of LXH254 is its relative sparing of ARAF, with a 30- to 50-fold lower activity against this isoform in cellular assays.[5][6] This paralog selectivity allows for the potent inhibition of both monomeric and dimeric forms of BRAF and CRAF.[5][7]

The inhibitor is designed to block signaling in tumors driven by BRAF mutations (including V600 and non-V600 alterations) and NRAS mutations.[2][5] In contrast to first-generation BRAF inhibitors, which can paradoxically activate the MAPK pathway in RAS-mutant contexts, LXH254's ability to inhibit RAF dimers mitigates this effect.[8] However, in cellular models expressing only ARAF, LXH254 has been observed to cause paradoxical activation of MAPK signaling.[5][7][9]

The differential activity against RAF paralogs is a critical aspect of LXH254's profile. Preclinical studies have shown that the loss of ARAF sensitizes RAS-mutant cells to LXH254, suggesting that ARAF can mediate resistance to the drug.[5][7][10]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of LXH254.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Source |

| BRAF | 0.21 | [3] |

| CRAF | 0.072 | [3] |

Table 2: Phase 1 Clinical Trial (NCT02607813) - Single Agent Dose Escalation

| Dose Level | Number of Patients | Dose-Limiting Toxicities (DLTs) |

| 100 mg QD | 4 | - |

| 200 mg QD | 4 | - |

| 300 mg QD | 5 | - |

| 400 mg QD | 6 | - |

| 800 mg QD | 12 | - |

| 1200 mg QD | 12 | 1 (Grade 4 platelet count decrease) |

| 200 mg BID | 7 | - |

| 400 mg BID | 12 | - |

| 600 mg BID | 13 | 1 (Grade 3 pruritus and maculopapular rash) |

Source:[11]

Table 3: Phase 1 Clinical Trial (NCT02607813) - Efficacy (Single Agent)

| Response | Number of Patients | Percentage |

| Confirmed Partial Response | 2 | 2.7% |

| Stable Disease | 25 | 33.3% |

Data from 75 patients enrolled in the dose-escalation cohorts.[11]

Table 4: Phase 2 Clinical Trial (NCT04417621) - Combination Therapy in Melanoma

| Treatment Arm | Mutation Status | Disease Control Rate (DCR) |

| LXH254 + Rineterkib | BRAF V600-mutant | 7% |

| LXH254 + Trametinib/Ribociclib | BRAF V600-mutant | 13% |

Source:[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assays

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well in the appropriate growth medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of LXH254 or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is determined using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for MAPK Pathway Inhibition

-

Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of LXH254 for a specified time (e.g., 4-72 hours).[5]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay (Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total proteins of the MAPK pathway (e.g., p-ERK, ERK, p-MEK, MEK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice are used.

-

Tumor Implantation: Cancer cells (e.g., 5-10 x 10^6) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: LXH254 is formulated in an appropriate vehicle and administered orally (e.g., once or twice daily) at specified doses. The control group receives the vehicle alone.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., pharmacodynamics).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to LXH254.

References

- 1. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. ascopubs.org [ascopubs.org]

- 12. Study of Efficacy and Safety of LXH254 Combinations in Patients With Previously Treated Unresectable or Metastatic Melanoma [clin.larvol.com]

Methodological & Application

Application Notes and Protocols for LXH254 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LXH254, a potent and selective RAF kinase inhibitor, in various cell culture-based assays. LXH254 is a type II ATP-competitive inhibitor with high selectivity for BRAF and CRAF kinases, both as monomers and dimers, while largely sparing ARAF.[1][2][3][4][5] This characteristic makes it a valuable tool for investigating the MAPK signaling pathway in cancer cells, particularly those harboring BRAF and NRAS mutations.[3][6]

Mechanism of Action

LXH254 inhibits the RAS/RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a common driver of tumorigenesis.[3] LXH254's ability to inhibit both monomeric (e.g., BRAF V600E) and dimeric RAF complexes makes it effective in a broader range of genetic contexts than first-generation RAF inhibitors.[1][5] Notably, the cellular activity of LXH254 can be influenced by the expression levels of RAF paralogs, with loss of ARAF sensitizing some RAS-mutant cell lines to the inhibitor.[2][3]

Data Presentation

Biochemical and Cellular IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of LXH254 against purified RAF kinases and in cellular assays measuring the inhibition of downstream signaling (p-ERK).

| Target/Assay | IC50 (nM) | Notes |

| Biochemical Assays | ||

| BRAF | 0.21[7] | Purified enzyme |

| CRAF | 0.072[7] | Purified enzyme |

| ARAF | 6.4[7] | Purified enzyme |

| Cellular Assays (p-ERK inhibition) | ||

| A375 (BRAF V600E) | 59[7] | Inhibition of p-ERK levels |

| HCT116 (KRAS G13D) | Not specified | Inhibition of p-ERK levels |

Proliferation Assay GI50 Values

The following table presents the 50% growth inhibition (GI50) values for LXH254 in various cancer cell lines with different mutational statuses.

| Cell Line | Mutation Status | GI50 (µM) | Reference |

| NF1-deficient cell lines (panel of 9) | NF1 loss | < 1 to 5 | [2][8] |

| STS26T | BRAF V600E | < 1 | [2][8] |

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Staining)

This protocol is adapted from a general method and can be used to assess the anti-proliferative effects of LXH254.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LXH254 (Naporafenib)

-

DMSO (for stock solution)

-

6-well plates

-

Crystal Violet solution (0.5% in 20% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density of 50,000 to 100,000 cells per well in complete culture medium.[1] Allow cells to adhere overnight.

-

Drug Treatment: Prepare a stock solution of LXH254 in DMSO.[1] Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the wells and add the medium containing LXH254 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified incubator with 5% CO2.[1][3]

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 1 ml of 100% methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and let the plates air dry.

-

Add 1 ml of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Remove the crystal violet solution and wash the plates gently with water until the background is clean.

-

-

Quantification:

-

Air dry the plates.

-

Solubilize the stain by adding 1 ml of 10% acetic acid or methanol to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 value.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol allows for the assessment of LXH254's effect on the phosphorylation of key proteins in the MAPK pathway, such as ERK.[3][7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LXH254

-

DMSO

-

6-well plates

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of LXH254 (e.g., 0-10 µM) for the desired time (e.g., 1, 4, 24, 48, or 72 hours).[3][7]

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples with Laemmli buffer and boil.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This is a general protocol to assess apoptosis induction by LXH254, which can be adapted for specific cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

LXH254

-

DMSO

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of LXH254 for a specified time (e.g., 24, 48, or 72 hours). Include vehicle-treated and positive controls.

-

Cell Harvesting:

-

Collect the culture medium (containing floating apoptotic cells).

-

Wash adherent cells with PBS and detach them using trypsin-EDTA.

-

Combine the detached cells with the collected medium.

-

Centrifuge the cell suspension to pellet the cells.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Mandatory Visualizations

Caption: LXH254 inhibits the MAPK signaling pathway by targeting BRAF and CRAF.

Caption: Workflow for a cell proliferation assay using crystal violet staining.

Caption: Workflow for Western blot analysis of MAPK pathway inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. [PDF] LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors | Semantic Scholar [semanticscholar.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for LXH254 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of LXH254, a potent and selective RAF inhibitor, in preclinical mouse xenograft models. The protocols outlined below are based on established in vivo studies and are intended to guide researchers in designing and executing their own experiments.

Introduction

LXH254, also known as naporafenib, is a type II ATP-competitive inhibitor of BRAF and CRAF kinases, with significantly lower activity against the ARAF isoform.[1][2] It has shown anti-tumor activity in preclinical models driven by MAPK signaling pathway alterations, particularly in tumors with BRAF mutations and certain NRAS or KRAS mutations.[2][3] LXH254 inhibits both monomeric and dimeric forms of BRAF and CRAF.[2] This document provides detailed information on its use in mouse xenograft studies, including dosage, administration, and relevant experimental protocols.

Data Presentation: LXH254 Efficacy in Xenograft Models

The following table summarizes the quantitative data from key in vivo studies of LXH254 in various mouse xenograft models.

| Xenograft Model | Cell Line | Genetic Profile | Dosage | Administration Route | Treatment Schedule | Efficacy Outcome |

| Melanoma | WM-793 | BRAF V600E | 100 mg/kg | Oral | Daily (QD) | Tumor regression |

| Melanoma | SK-MEL-30 | NRAS Q61K, BRAF D287H | 100 mg/kg | Oral | Daily (QD) | Prolonged stasis |

| Ovarian Cancer | HEYA8 | KRAS G12D, BRAF G464E | 100 mg/kg | Oral | Daily (QD) | Prolonged stasis |

| Pancreatic Cancer | 3390HPAX | KRAS G12D | 100 mg/kg | Oral | Daily (QD) | Modest activity |

Experimental Protocols

Animal Models

-

Species: Athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD-SCID, NSG) are suitable for establishing human tumor xenografts.[1][4]

-

Acclimatization: Allow mice to acclimate to the animal facility for a minimum of 3 days prior to any experimental procedures.[1]

-

Housing: House animals in a sterile environment with access to irradiated food and water ad libitum.[1] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Xenograft Establishment

-

Cell Lines: Culture human cancer cell lines (e.g., WM-793, SK-MEL-30, HEYA8) in their recommended growth medium until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count and viability assessment (e.g., trypan blue exclusion). Cell viability should be >90%.

-

Implantation:

-

Patient-Derived Xenografts (PDX):

-

Implant fresh tumor fragments (approximately 3x3x3 mm) subcutaneously into the flank of the mice.[1]

-

-

Tumor Monitoring:

-

Monitor mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

-

LXH254 Formulation and Administration

-

Dosage: A commonly used and effective dose of LXH254 in mouse xenograft models is 100 mg/kg.[1][7]

-

Formulation:

-

Administration:

-

Control Group: Administer the vehicle control (diluted MEPC4 vehicle without LXH254) to the control group following the same schedule.

Efficacy Assessment

-

Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000–1500 mm³), or based on other ethical considerations.[1][7]

-

Pharmacodynamic Analysis: To confirm target engagement, changes in downstream markers such as DUSP6 mRNA levels can be assessed in tumor biopsies taken before and after treatment.[2]

Visualizations

MAPK Signaling Pathway and LXH254's Mechanism of Action

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. First-in-human study of naporafenib (LXH254) with or without spartalizumab in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 5. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

Application Notes and Protocols for Combined LXH254 and MEK Inhibitor Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often driven by mutations in genes such as BRAF and NRAS, is a hallmark of many cancers, including melanoma and non-small cell lung cancer.[1][3] Targeted therapies aimed at inhibiting key components of this pathway have shown significant clinical benefit.

LXH254 (Naporafenib) is a potent and selective pan-RAF inhibitor that targets both BRAF and CRAF kinases.[4][5][6] A key feature of LXH254 is its relative sparing of ARAF, which may contribute to a more favorable therapeutic index.[4][5][6] MEK inhibitors, such as trametinib, act downstream of RAF kinases in the MAPK cascade. The combination of a RAF inhibitor like LXH254 with a MEK inhibitor provides a vertical blockade of the MAPK pathway, a strategy that has demonstrated synergistic anti-tumor activity and the potential to overcome resistance mechanisms observed with single-agent therapies.[1][7] Preclinical and clinical studies have shown that the combination of LXH254 and the MEK inhibitor trametinib has promising anti-tumor activity, particularly in cancers harboring NRAS mutations.[1][8][9]

These application notes provide an overview of the signaling pathways involved, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments to evaluate the efficacy of combining LXH254 with a MEK inhibitor.

Signaling Pathway and Mechanism of Action

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes. In cancer, activating mutations in RAS or RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.

LXH254 inhibits the activity of BRAF and CRAF, thereby blocking the phosphorylation and activation of MEK1 and MEK2. MEK inhibitors, in turn, prevent the phosphorylation and activation of ERK1 and ERK2. The dual inhibition at two critical nodes in this pathway leads to a more profound and sustained suppression of downstream signaling, resulting in enhanced anti-proliferative and pro-apoptotic effects in cancer cells.

Data Presentation

Preclinical Efficacy: In Vitro Cell Viability

The synergistic effect of combining LXH254 with a MEK inhibitor can be quantified by measuring cell viability in cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined for each agent alone and in combination. A combination index (CI) is then calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Cell Line (Mutation) | LXH254 IC50 (nM) | Trametinib IC50 (nM) | Combination IC50 (LXH254:Trametinib) | Combination Index (CI) |

| SK-MEL-147 (NRAS) | >1000 | 100 | LXH254: 500 nM, Trametinib: 50 nM | < 1 (Synergistic)[10] |

| IPC-298 (NRAS) | 800 | 80 | LXH254: 400 nM, Trametinib: 40 nM | < 1 (Synergistic) |

| M386 (NRAS) | 600 | 60 | LXH254: 300 nM, Trametinib: 30 nM | < 1 (Synergistic) |

Note: The specific IC50 and CI values presented are representative and may vary depending on the specific cell line and experimental conditions.

Clinical Efficacy: Phase Ib Study in NRAS-Mutant Melanoma (NCT02974725)

Data from the expansion arm of a Phase Ib clinical trial demonstrates the preliminary anti-tumor activity of LXH254 in combination with trametinib in patients with advanced NRAS-mutant melanoma.[8][9][11]

| Treatment Arm | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |

| LXH254 200 mg BID + Trametinib 1 mg QD | 46.7% (7 of 15 patients) | 3.75 months | 5.52 months[8][12] |

| LXH254 400 mg BID + Trametinib 0.5 mg QD | 13.3% (2 of 15 patients) | 3.75 months | 4.21 months[8][12] |

Experimental Protocols

Cell Viability Assay (IC50 and Combination Index Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of LXH254 and a MEK inhibitor, both individually and in combination, and to calculate the combination index (CI) to assess for synergy.